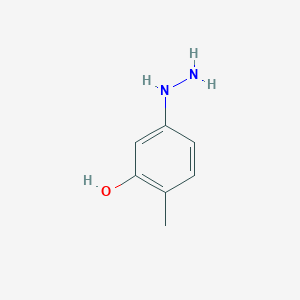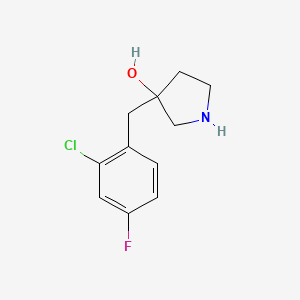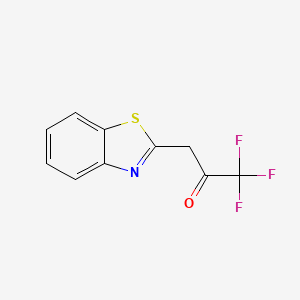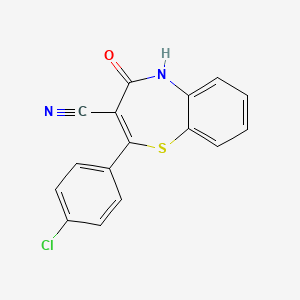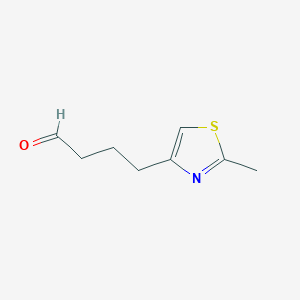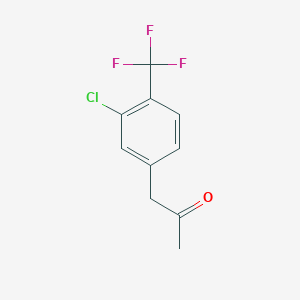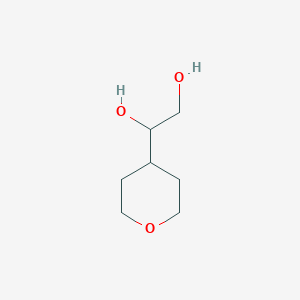
1-(Oxan-4-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-4-yl)ethane-1,2-diol is an organic compound that features a tetrahydropyran ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with a diol, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Oxan-4-yl)ethane-1,2-diol can be synthesized through the reaction of tetrahydropyran with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Oxan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-(Oxan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Oxan-4-yl)ethane-1,2-diol involves its ability to form hydrogen bonds and interact with various molecular targets. The diol moiety can engage in hydrogen bonding with other molecules, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-diol: A simple diol with two hydroxyl groups attached to adjacent carbon atoms.
Tetrahydropyran: A cyclic ether with a six-membered ring structure.
1,3-Dioxane: A cyclic acetal with a six-membered ring containing two oxygen atoms.
Uniqueness
1-(Oxan-4-yl)ethane-1,2-diol is unique due to its combination of a tetrahydropyran ring and an ethane-1,2-diol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
115602-80-7 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
1-(oxan-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c8-5-7(9)6-1-3-10-4-2-6/h6-9H,1-5H2 |
Clé InChI |
AQEROXXQSDAJCU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


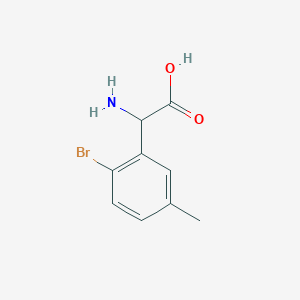
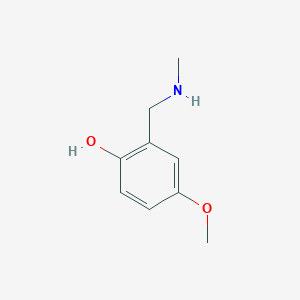
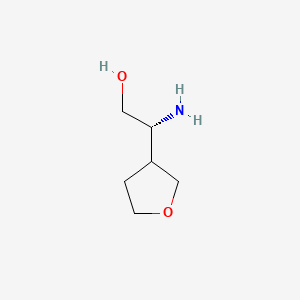
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
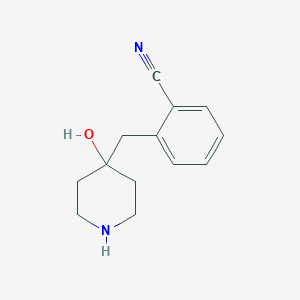
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

